molecular formula C8H7F3INO2 B1412087 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine CAS No. 1227513-57-6

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1412087
CAS No.: 1227513-57-6
M. Wt: 333.05 g/mol
InChI Key: SCNIHRZBWKWJIK-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains iodine, methoxy, and trifluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trifluoromethyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. Subsequent reactions with methoxy and trifluoromethyl reagents complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application and the molecular targets involved. In drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy groups.

    2,4-Dimethoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom.

    3-Iodo-6-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy groups.

Uniqueness

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the iodine atom provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

3-iodo-2,4-dimethoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3INO2/c1-14-4-3-5(8(9,10)11)13-7(15-2)6(4)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNIHRZBWKWJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1I)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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